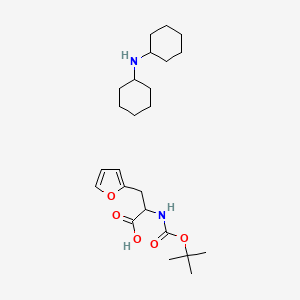
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide, commonly known as PTZ, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a pyridinium ring and a carbamoyl group. PTZ has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用機序
The mechanism of action of PTZ is not fully understood, but it is believed to act on the GABAergic system in the brain. PTZ blocks the action of GABA, an inhibitory neurotransmitter, leading to increased neuronal excitability and seizures. PTZ has also been shown to modulate the activity of ion channels, including sodium and calcium channels, which play a role in neuronal excitability.
Biochemical and Physiological Effects
PTZ has been shown to have a variety of biochemical and physiological effects. It has been shown to induce seizures in animal models, which can be used to study the pathophysiology of seizures and epilepsy. PTZ has also been shown to alter neurotransmitter levels in the brain, including GABA, glutamate, and dopamine. Additionally, PTZ has been shown to induce oxidative stress and inflammation in the brain, which may contribute to its convulsant effects.
実験室実験の利点と制限
PTZ has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. PTZ-induced seizures can be easily quantified and measured, allowing for precise analysis of the effects of drugs on seizure activity. However, PTZ has some limitations as well. It is not a perfect model for human epilepsy and may not accurately reflect the pathophysiology of seizures in humans. Additionally, the convulsant effects of PTZ can be unpredictable and may vary depending on the animal model used.
将来の方向性
There are several potential future directions for research on PTZ. One area of interest is the development of new drugs that target the GABAergic system. PTZ can be used to screen potential drug candidates for their ability to modulate the GABAergic system and reduce seizure activity. Additionally, PTZ can be used to investigate the role of oxidative stress and inflammation in the pathophysiology of seizures and epilepsy. Finally, PTZ can be used in combination with other animal models to investigate the comorbidity of epilepsy with other neurological and psychiatric disorders.
合成法
PTZ can be synthesized by reacting 2,4,6-triphenylpyridine with phosgene and ammonia. The reaction produces PTZ as a white crystalline solid that is soluble in polar solvents such as water and ethanol. The synthesis of PTZ is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
PTZ has been extensively used in scientific research due to its unique properties. It has been used as a convulsant agent in animal models to study epilepsy and seizure disorders. PTZ is also used as a tool to study the effects of drugs on the central nervous system. It has been used to investigate the mechanisms of action of antiepileptic drugs, anxiolytics, and antidepressants.
特性
IUPAC Name |
N'-phenyl-N-(2,4,6-triphenylpyridin-1-ium-1-yl)carbamimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O/c34-30(31-27-19-11-4-12-20-27)32-33-28(24-15-7-2-8-16-24)21-26(23-13-5-1-6-14-23)22-29(33)25-17-9-3-10-18-25/h1-22H,(H-,31,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVCXVSQWXVMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)NC(=NC4=CC=CC=C4)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-formylphenoxy)phenyl]acetamide](/img/structure/B2941874.png)

![5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2941880.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B2941881.png)
![3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide](/img/structure/B2941882.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2941884.png)



![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)

![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)
![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)
